N'-hydroxy-1H-indole-3-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-indole-3-carboximidamide typically involves the reaction of indole-3-carboxaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a base, such as sodium carbonate, and an organic solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1H-indole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N’-hydroxy-1H-indole-3-carboximidamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-hydroxy-1H-indole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-methoxy-1H-indole-3-carboximidamide
- N’-hydroxy-1-methyl-1H-indole-3-carboximidamide
- Indole-3-acetic acid
Uniqueness
N’-hydroxy-1H-indole-3-carboximidamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N'-hydroxy-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) |
InChI Key |
GLODAUYNZPGORS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=NO)N |
Origin of Product |
United States |
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